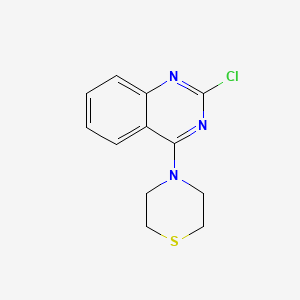

4-(2-Chloroquinazolin-4-yl)thiomorpholine

Overview

Description

“4-(2-Chloroquinazolin-4-yl)thiomorpholine” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline is a fused six-member aromatic ring (a benzene ring and a pyrimidine ring are fused) and is a fused bicyclic compound . This compound has been synthesized and studied for its potential biological activities .

Synthesis Analysis

The synthesis of “4-(2-Chloroquinazolin-4-yl)thiomorpholine” involves several steps . The process begins with the cyclisation reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline intermediate, which is further treated with POCl3 to get 2,4 dichloro quinazoline . This compound is then treated with Thiomorpholine for 3 hours to get the desired compound .Molecular Structure Analysis

The molecular formula of “4-(2-Chloroquinazolin-4-yl)thiomorpholine” is C12H12ClN3S . The molecular weight of the compound is 265.76 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(2-Chloroquinazolin-4-yl)thiomorpholine” include cyclisation, treatment with POCl3, and reaction with Thiomorpholine . The compound can also react with aqueous ammonia and different boronic acids under Chan-Lam coupling reaction conditions to produce novel quinazoline derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Chloroquinazolin-4-yl)thiomorpholine” are not fully detailed in the available resources. The molecular weight of the compound is 265.76 .Scientific Research Applications

Antimicrobial Activities

4-(2-Chloroquinazolin-4-yl)thiomorpholine and its derivatives have been studied for their antimicrobial properties. For instance, derivatives like thiomorpholine have shown significant antimicrobial activity. These compounds have been synthesized to increase their intracellular concentration and decrease microbial resistance, demonstrating their potential in addressing microbial infections (Kardile & Kalyane, 2010).

Synthesis and Chemical Properties

The reactivity and synthesis of 4-(2-Chloroquinazolin-4-yl)thiomorpholine derivatives are a significant area of research. The synthesis involves various chemical reactions, providing insights into the compound's physical and chemical properties. For example, the synthesis of novel morpholine and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines showed potent antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2019).

Applications in Organic Chemistry

The compound and its derivatives are used in various organic chemistry applications. For instance, the behavior of 2-ethoxy-4-chloroquinazoline towards different nitrogen nucleophiles has been studied, leading to the synthesis of novel quinazoline derivatives (El-Hashash et al., 2011).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of 4-(2-Chloroquinazolin-4-yl)thiomorpholine have been synthesized and evaluated for their pharmacological activities. For example, the synthesis of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, including a thiomorpholine derivative, showed significant antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice (Tatsuoka et al., 1992).

Electrochemical Properties

The electrochemical properties of 4-(2-Chloroquinazolin-4-yl)thiomorpholine derivatives have also been a subject of study. For instance, the corrosion inhibition effect of certain Schiff's bases derived from chloroquinolines on mild steel in hydrochloric acid has been investigated, showing promising results in corrosion prevention (Prabhu et al., 2008).

Mechanism of Action

Target of Action

Quinazoline derivatives, to which this compound belongs, are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-viral, anti-cytotoxic, anti-spasm, anti-tuberculosis, anti-oxidant, anti-malarial, anti-hypertensive, anti-obesity, anti-psychotic, and anti-diabetic effects . The specific targets can vary depending on the functional groups attached to the quinazoline core.

Mode of Action

Quinazoline derivatives are known to interact with various enzymes and receptors in the body, leading to a wide range of biological effects .

Result of Action

Quinazoline derivatives are known for their wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

4-(2-chloroquinazolin-4-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3S/c13-12-14-10-4-2-1-3-9(10)11(15-12)16-5-7-17-8-6-16/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRBQYSECDSRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

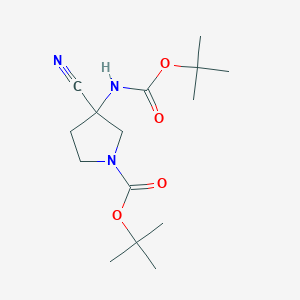

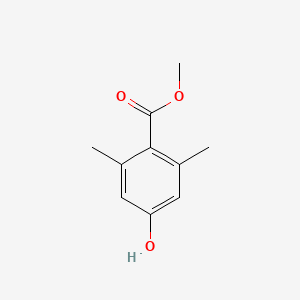

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)

![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)